2-Bromo-N-[(2,5-dichlorothiophen-3-yl)methyl]pyridine-4-carboxamide
Description
Properties
IUPAC Name |
2-bromo-N-[(2,5-dichlorothiophen-3-yl)methyl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrCl2N2OS/c12-8-3-6(1-2-15-8)11(17)16-5-7-4-9(13)18-10(7)14/h1-4H,5H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEOSGEAEAPKERM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)NCC2=C(SC(=C2)Cl)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrCl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-[(2,5-dichlorothiophen-3-yl)methyl]pyridine-4-carboxamide typically involves multiple steps. One common route starts with the bromination of pyridine-4-carboxamide, followed by the introduction of the thiophene moiety through a nucleophilic substitution reaction. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-[(2,5-dichlorothiophen-3-yl)methyl]pyridine-4-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The pyridine and thiophene rings can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Catalysts: Such as palladium on carbon (Pd/C) for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
2-Bromo-N-[(2,5-dichlorothiophen-3-yl)methyl]pyridine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 2-Bromo-N-[(2,5-dichlorothiophen-3-yl)methyl]pyridine-4-carboxamide involves its interaction with specific molecular targets. The bromine and dichlorothiophene moieties can form strong interactions with enzymes or receptors, modulating their activity. The pyridine ring can participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
However, 5-Bromo-2-chloro-N-methoxy-N-methyl-4-pyridinecarboxamide (CAS 1256790-08-5) provides a relevant basis for comparison . Below is a detailed analysis of key differences and their implications:
Table 1: Structural and Functional Comparison
| Feature | 2-Bromo-N-[(2,5-dichlorothiophen-3-yl)methyl]pyridine-4-carboxamide | 5-Bromo-2-chloro-N-methoxy-N-methyl-4-pyridinecarboxamide |
|---|---|---|
| Pyridine Substitution | Bromine at 2-position; carboxamide at 4-position | Bromine at 5-position; chlorine at 2-position |
| Amide Substituents | (2,5-Dichlorothiophen-3-yl)methyl group | Methoxy and methyl groups on amide nitrogen |
| Aromatic Systems | Thiophene ring with two chlorine atoms | Pyridine ring only |
| Molecular Weight | Higher (due to thiophene and additional chlorine atoms) | Lower (smaller substituents) |
| Polarity | Moderate (carboxamide + halogenated thiophene) | Higher (methoxy group enhances polarity) |
Key Observations :
Substitution Patterns: The 2-bromo-4-carboxamide configuration in the target compound contrasts with the 5-bromo-2-chloro arrangement in the analog. This difference likely alters electronic properties, such as dipole moments and π-π stacking capabilities.
Halogen Effects :
- Both compounds feature bromine and chlorine atoms, but their positions influence reactivity. The 2-bromo group in the target compound may enhance electrophilic substitution at the pyridine ring, whereas the 5-bromo-2-chloro analog could exhibit distinct regioselectivity in reactions.
Functional Group Impact :
- The methoxy-methyl amide in the analog increases solubility in polar solvents, whereas the thiophene-methyl amide in the target compound may favor lipid membrane permeability due to its lipophilic thiophene ring.
Research Findings and Limitations
- Synthetic Accessibility : The thiophene-containing compound requires multi-step synthesis involving halogenation and coupling reactions, whereas the methoxy-methyl analog might be synthesized via simpler alkylation pathways .
- Biological Activity: No direct comparative biological data is available for these compounds. However, halogenated pyridines and thiophenes are frequently explored as kinase inhibitors or antimicrobial agents, suggesting both compounds merit further pharmacological screening.
- Thermal Stability : The thiophene moiety in the target compound may confer higher thermal stability compared to the methoxy-methyl analog, though experimental validation is needed.
Biological Activity
2-Bromo-N-[(2,5-dichlorothiophen-3-yl)methyl]pyridine-4-carboxamide is a complex organic compound with potential biological activities. Its structure incorporates a pyridine ring, a bromine atom, and a thiophene moiety with dichloro substitutions, which are known to enhance its reactivity and interaction with biological targets. This article reviews the compound's biological activity, including antimicrobial, antiviral, and anticancer properties, supported by recent research findings.
- IUPAC Name : this compound
- CAS Number : 2460750-21-2
- Molecular Formula : C11H7BrCl2N2OS
- Molecular Weight : 366.05 g/mol
Biological Activity Overview
The biological activity of this compound has been explored in various studies, particularly focusing on its antimicrobial and antiviral properties.
Antimicrobial Activity
Research indicates that compounds containing pyridine and thiophene structures exhibit significant antimicrobial properties. The presence of halogen atoms (bromine and chlorine) is believed to enhance these effects. A study highlighted that similar pyridine compounds demonstrated activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 2.18 to 3.08 μM/mL .
| Compound | MIC (μM/mL) | Target Organisms |
|---|---|---|
| This compound | TBD | TBD |
| Pyridine derivatives | 2.18 - 3.08 | S. aureus, E. coli, etc. |
Antiviral Activity
In the context of the COVID-19 pandemic, pyridine derivatives have been investigated for their antiviral properties against SARS-CoV-2. The structural features of such compounds contribute to their ability to interact with viral proteins, potentially inhibiting viral replication . Although specific data on this compound is limited, its structural analogs have shown promise in this area.
Case Studies and Research Findings
-
Pyridine Compounds Against Bacterial Strains :
A study published in PMC examined various pyridine derivatives for their antibacterial efficacy. It was found that compounds with additional heterocycles exhibited enhanced activity against both Gram-positive and Gram-negative bacteria . This suggests that the unique structure of this compound may confer similar benefits. -
Antiviral Screening :
Research efforts focusing on novel antiviral agents have identified pyridine-containing compounds as potential candidates due to their ability to modulate immune responses and inhibit viral entry into host cells . While specific studies on the compound are still emerging, its structural characteristics align with those of other successful antiviral agents. -
Anticancer Potential :
Preliminary investigations into related compounds suggest potential anticancer activity attributed to their ability to induce apoptosis in cancer cells. The presence of halogen atoms and heterocyclic structures often correlates with increased cytotoxicity against various cancer cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
